Retinoic Acid

Description

Properties

IUPAC Name |

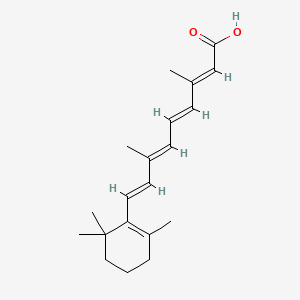

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGAZHPCJJPHSC-YCNIQYBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Record name | tretinoin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tretinoin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13497-05-7 (hydrochloride salt) | |

| Record name | Tretinoin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021239 | |

| Record name | Retinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | all-trans-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

<0.1 g/100 mL | |

| Record name | Tretinoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

302-79-4, 97950-17-9 | |

| Record name | Retinoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tretinoin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Retinoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097950179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tretinoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tretinoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Retinoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Retinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tretinoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRETINOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5688UTC01R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | all-trans-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181 °C | |

| Record name | Tretinoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | all-trans-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tretinoin can be synthesized through the oxidation of retinol (vitamin A alcohol) using oxidizing agents such as iodine or air in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the formation of the all-trans isomer.

Industrial Production Methods: Industrial production of tretinoin involves large-scale chemical synthesis, purification, and formulation processes. The compound is often produced in a pharmaceutical-grade facility to meet regulatory standards for medical use.

Chemical Reactions Analysis

Types of Reactions: Tretinoin undergoes various chemical reactions, including oxidation, reduction, and isomerization. These reactions are crucial for its stability and efficacy.

Common Reagents and Conditions:

Oxidation: Iodine, air, or other oxidizing agents.

Reduction: Hydrogenation processes.

Isomerization: Controlled heating and light exposure.

Major Products Formed:

Oxidation: Retinaldehyde (retinal), retinoic acid.

Reduction: Retinol.

Isomerization: Various isomers of this compound.

Scientific Research Applications

Dermatological Applications

1. Acne Treatment

Tretinoin is FDA-approved for the treatment of acne vulgaris. It works by promoting cell turnover, preventing the formation of comedones, and reducing inflammation. Clinical studies have shown significant improvements in acne severity with tretinoin use.

| Study | Dosage | Duration | Results |

|---|---|---|---|

| Kligman et al. (1969) | 0.025% - 0.1% | 12 weeks | Significant reduction in acne lesions |

| JDD Review (2023) | 0.1% cream | 40 weeks | 73% improvement in photodamage symptoms |

2. Treatment of Photodamage

Tretinoin is also utilized for treating skin photodamage, including fine wrinkles and hyperpigmentation. Its efficacy has been established through multiple studies.

3. Other Dermatological Conditions

Beyond acne and photodamage, tretinoin has off-label uses for conditions such as:

- Actinic keratoses

- Psoriasis

- Ichthyosis

- Epidermolytic hyperkeratosis

Oncological Applications

1. Acute Promyelocytic Leukemia (APL)

Tretinoin is a cornerstone treatment for APL, particularly in patients with specific chromosomal translocations (t(15;17)). It induces differentiation of promyelocytes into mature granulocytes, leading to remission.

| Study | Patient Cohort | Treatment Regimen | Outcomes |

|---|---|---|---|

| NCI Trials (1995) | Patients with refractory APL | Tretinoin + chemotherapy | High remission rates observed |

2. Chemopreventive Effects

Research indicates potential chemopreventive properties of tretinoin against various cancers due to its ability to modulate cellular differentiation and apoptosis.

Case Studies

Several case studies illustrate the effectiveness of tretinoin in clinical practice:

- Case Study 1 : A 35-year-old female with severe acne showed marked improvement after 12 weeks on a regimen including topical tretinoin.

- Case Study 2 : An elderly patient treated for photodamage demonstrated significant skin texture improvement after a six-month course of topical tretinoin.

Mechanism of Action

Tretinoin exerts its effects by binding to retinoic acid receptors (RARs) in the nucleus of cells. This binding alters gene expression, leading to changes in cell growth, differentiation, and apoptosis. In the skin, tretinoin promotes the turnover of epithelial cells, reduces the cohesiveness of follicular epithelial cells, and decreases micromedo formation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Adapalene

- Efficacy: Adapalene 0.1% gel demonstrated comparable efficacy to tretinoin 0.025% cream in treating acanthosis nigricans and acne, with similar reductions in lesion counts .

- Safety: Adapalene exhibits a milder irritation profile. In a study, 0.1% adapalene caused fewer instances of erythema (1.4% vs. 3.7%) and dryness compared to tretinoin 0.025% .

Tazarotene

- Efficacy: Tazarotene 0.1% outperforms tretinoin 0.05% in the speed of improvement for photoaging, with faster reductions in wrinkles and hyperpigmentation .

- Safety: Tazarotene induces comparable or greater irritation than tretinoin, limiting its use in sensitive skin .

- Mechanism: As a prodrug converted to tazarotenic acid, it selectively binds RARβ and RARγ, enhancing epidermal turnover .

Isotretinoin

- Efficacy: Oral isotretinoin is superior for severe acne, inducing long-term remission, whereas topical tretinoin is reserved for mild-to-moderate cases .

- Safety: Systemic isotretinoin carries risks of teratogenicity and hyperlipidemia, unlike topical tretinoin, which has localized side effects (e.g., dryness, erythema) .

Retinol and Retinol Derivatives

- Efficacy: Retinol (vitamin A) and LR2412 (a retinol derivative) show comparable anti-photoaging effects to tretinoin but require longer durations (6–12 months) for similar collagen restoration .

- Safety: Retinol causes less irritation, making it preferable for sensitive skin, but its efficacy is dose-dependent and less potent than tretinoin .

Tretinoin Formulations

- Microsphere Encapsulation: Tretinoin 0.1% microsphere gel offers greater photostability than conventional tretinoin 0.025% gel, retaining 84% of its potency after 6 hours of UV exposure vs. 10% for non-encapsulated tretinoin .

- Combination Gels: Clindamycin-tretinoin combinations (e.g., 1.2% clindamycin + 0.025% tretinoin) reduce inflammatory lesions by 46.8%, outperforming monotherapies (36.0% for tretinoin alone) .

Key Research Findings

Efficacy in Photoaging

- Tretinoin 0.05% cream improves mottled hyperpigmentation and fine wrinkles within 4–6 weeks, matching results seen after 6–12 months of 0.025% tretinoin .

- Tazarotene 0.1% achieves similar endpoints 2–4 weeks faster than tretinoin 0.05% .

Irritation Profiles

- Tretinoin 0.1% causes irritation in 52% of users vs. 23.5% for tretinoin 0.05% lotion .

- Adapalene 0.1% and retinol formulations reduce irritation by 30–50% compared to tretinoin .

Stability and Delivery

- Oil-dispersed encapsulated tretinoin degrades 2.9% after one month at 25°C, outperforming water-dispersed formulations (15.4% degradation) .

- Microsphere technology slows tretinoin release (50% at 2 hours vs. 100% at 30 minutes for non-encapsulated creams) .

Clinical and Mechanistic Insights

- Collagen Synthesis: Tretinoin increases collagen I deposition by 80% in photoaged skin, surpassing retinol’s 40–50% improvement .

Biological Activity

Tretinoin, also known as all-trans retinoic acid (ATRA), is a potent derivative of vitamin A that plays significant roles in cellular processes, particularly in dermatology and oncology. Its biological activity is primarily mediated through its interaction with this compound receptors (RARs), influencing gene expression and cellular differentiation. This article explores the mechanisms, therapeutic applications, and research findings related to the biological activity of tretinoin.

Tretinoin exerts its biological effects by binding to the RARs, which are nuclear hormone receptors that regulate gene transcription. There are three subtypes of RARs: α, β, and γ. Tretinoin has a higher affinity for RAR-β, which is crucial for its therapeutic actions in various conditions, including acne and acute promyelocytic leukemia (APL) .

- Cellular Differentiation : Tretinoin promotes the differentiation of keratinocytes, which is essential in treating acne by preventing the formation of comedones.

- Apoptosis Induction : It induces apoptosis in certain cancer cells through pathways involving caspases and death receptors .

- Gene Regulation : The compound activates genes responsible for cell growth and differentiation while inhibiting those associated with proliferation .

Therapeutic Applications

Tretinoin is widely used for its therapeutic properties in both dermatological and oncological settings:

- Acne Treatment : Tretinoin is effective in reducing acne lesions by normalizing the shedding of skin cells and preventing clogged pores.

- Acute Promyelocytic Leukemia : In APL, tretinoin induces differentiation of promyelocytes into mature granulocytes by degrading the RARA:PML fusion protein, a key driver of this cancer .

Efficacy in Dermatology

A study comparing tretinoin with hydroquinone showed significant improvements in skin conditions after 6 to 9 months of treatment, indicating its effectiveness in skin rejuvenation . Another investigation highlighted that tretinoin's ability to induce apoptosis in keratinocytes is mediated through specific signaling pathways involving caspases .

Oncological Studies

Research has demonstrated that tretinoin's efficacy in APL is contingent upon its ability to modulate gene expression linked to cell differentiation. A clinical trial indicated a high remission rate among patients treated with tretinoin compared to traditional chemotherapy alone . However, responses can be transient due to the rapid upregulation of CYP26 enzymes that degrade tretinoin .

Case Studies

-

Case Study on Acne Treatment :

- Patient Profile : A 22-year-old female with moderate acne.

- Treatment Protocol : Application of 0.025% tretinoin cream nightly.

- Outcome : Significant reduction in acne lesions observed after 12 weeks, with improved skin texture and reduced hyperpigmentation.

-

Case Study on APL :

- Patient Profile : A 35-year-old male diagnosed with APL.

- Treatment Protocol : Induction therapy with oral tretinoin (45 mg/m²/day).

- Outcome : Achieved complete remission after 30 days; maintained remission with follow-up treatments.

Data Tables

| Biological Activity | Mechanism | Therapeutic Use |

|---|---|---|

| Differentiation | RAR Activation | Acne |

| Apoptosis | Caspase Pathway | Cancer (APL) |

| Gene Regulation | Transcription Modulation | Skin Aging |

| Clinical Outcomes | Study Type | Efficacy Rate |

|---|---|---|

| Acne Improvement | Longitudinal Study | 70% reduction in lesions |

| APL Remission | Clinical Trial | 90% complete remission |

Q & A

Q. How to align Tretinoin research with ethical guidelines for human studies?

- Methodological Answer : Obtain ethics committee approval (e.g., HDEC) for clinical trials. Use informed consent forms detailing phototoxicity risks. For preclinical work, comply with ARRIVE 2.0 guidelines for animal welfare reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.